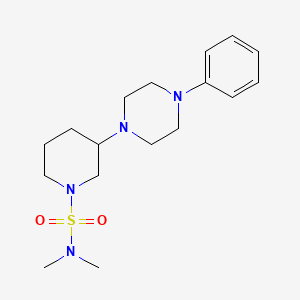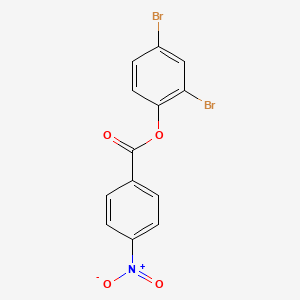
N,N-dimethyl-3-(4-phenylpiperazin-1-yl)piperidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-3-(4-phenylpiperazin-1-yl)piperidine-1-sulfonamide is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-(4-phenylpiperazin-1-yl)piperidine-1-sulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the phenylpiperazine moiety, and finally, the sulfonamide group. Common reagents used in these reactions include piperidine, phenylpiperazine, and sulfonyl chlorides. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-(4-phenylpiperazin-1-yl)piperidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N,N-dimethyl-3-(4-phenylpiperazin-1-yl)piperidine-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs for neurological disorders.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-(4-phenylpiperazin-1-yl)piperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives
Uniqueness
N,N-dimethyl-3-(4-phenylpiperazin-1-yl)piperidine-1-sulfonamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of the piperidine ring, phenylpiperazine moiety, and sulfonamide group allows it to interact with a wide range of molecular targets, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
N,N-dimethyl-3-(4-phenylpiperazin-1-yl)piperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2S/c1-18(2)24(22,23)21-10-6-9-17(15-21)20-13-11-19(12-14-20)16-7-4-3-5-8-16/h3-5,7-8,17H,6,9-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOQQOQKVKPDFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCCC(C1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(5-amino-4-chloro-1H-pyrazol-3-yl)phenyl]acetamide hydrochloride](/img/structure/B6099860.png)
![4-((1E)-3-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-1-propen-1-yl)-2-methoxyphenol](/img/structure/B6099866.png)
![3,5-dimethoxy-N-({1-[3-(1-methylcyclopropyl)propanoyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6099869.png)
![1-(cyclohex-3-en-1-ylmethyl)-N-[3-(furan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B6099877.png)

![3-{[(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6099893.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[4-(methylthio)benzyl]-3-piperidinyl}propanamide](/img/structure/B6099904.png)
![7-(3-methoxybenzyl)-2-[(2-methoxy-5-pyrimidinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6099905.png)
![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B6099912.png)
![1-[1-(2-Fluorophenyl)propan-2-yl]piperidine-4-carboxamide](/img/structure/B6099925.png)
![N-({N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide](/img/structure/B6099926.png)
![1-[2-(2,5-DIMETHYLANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(2,5-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B6099934.png)
![1-[(2,4-DIMETHYLPHENYL)METHYL]-3,3-DIMETHYL-4-(3-NITROBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE](/img/structure/B6099955.png)
![N'-{[1-(2-chloro-4,5-dimethoxybenzyl)-3-piperidinyl]methyl}-N,N-dimethylsulfamide](/img/structure/B6099962.png)
